

Exploring the phase diagram of solid ammonia under high pressure

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An In-depth Technical Guide to the High-Pressure Phase Diagram of Solid Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of solid **ammonia** (NH₃) under high-pressure conditions. Understanding the behavior of **ammonia** at extreme pressures is crucial for planetary science, fundamental physics and chemistry, and potentially for novel materials synthesis. This document summarizes the known solid phases of **ammonia**, the transitions between them, and the experimental methodologies used to elucidate this complex phase diagram.

Introduction to the High-Pressure Behavior of Ammonia

Ammonia is a fundamental molecule and an archetypal hydrogen-bonded system. Under ambient conditions, it is a gas, but with increasing pressure and varying temperature, it solidifies into a variety of crystal structures. The exploration of its high-pressure phases is essential for modeling the interiors of giant planets like Uranus and Neptune, where **ammonia** is a major constituent.[1] Furthermore, the response of its hydrogen bonds to compression provides insights into the nature of these fundamental interactions.

The Solid Phases of Ammonia



At least five solid molecular phases of **ammonia** have been identified, in addition to a predicted ionic phase at very high pressures.[2][3] The known phases are designated as I, II, III, IV, and V.

Table 1: Experimentally Determined Solid Phases of Ammonia

Phase	Crystal System	Space Group	Characteristics
I	Cubic	P213	Proton-ordered, stable at low temperature and ambient pressure. [2][4]
II	Hexagonal Close- Packed (hcp)	P63/mmc	Rotationally disordered (plastic) phase.[2][4]
III	Face-Centered Cubic (fcc)	Fm-3m	Rotationally disordered (plastic) phase, stable at higher temperatures and pressures than phase II.[4][5]
IV	Orthorhombic	P212121	Proton-ordered, stable at higher pressures at room temperature.[4]
V	Orthorhombic	P212121	Isostructural with phase IV, but with a rearrangement of hydrogen atoms.[1]

High-Pressure Phase Transitions

The transitions between the different solid phases of **ammonia** are driven by changes in pressure and temperature. These transitions have been mapped out through various experimental techniques.



Table 2: Selected Phase Transition Pressures and Temperatures for Solid Ammonia

Transition	Pressure (GPa)	Temperature (K)	Notes
III → IV	~4	300	First-order transition with a noticeable change in diffraction pattern.[5]
IV → V	~12 (for NH₃)	300	Isosymmetric transition, likely due to hydrogen atom rearrangements.[1][5]
IV → V	~18 (for ND₃)	300	Isotopic effect observed in the transition pressure.[5]
Melting (III-Fluid)	Up to 9	Up to 900	The melting line has been determined by visual observation of the solid-fluid equilibrium.[1][7]
III-IV Boundary	Up to 20	Up to 500	This transition line has been determined on both compression and decompression.[1][7]

Experimental Protocols for High-Pressure Studies

The investigation of the high-pressure phase diagram of **ammonia** relies on sophisticated experimental techniques capable of generating and probing materials under extreme conditions.

Sample Preparation and High-Pressure Generation

Diamond Anvil Cell (DAC): The primary tool for generating static high pressures is the diamond anvil cell.



- Principle: Two opposing diamonds compress a sample contained within a small gasket hole.
 The small area of the diamond culets allows for the generation of extremely high pressures (up to hundreds of GPa).
- Sample Loading: **Ammonia**, being a gas at ambient conditions, is typically loaded into the DAC cryogenically. The cell is cooled to a temperature where **ammonia** is liquid or solid, and a small amount is sealed within the gasket chamber.[8]
- Pressure Measurement: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its fluorescence lines is calibrated to determine the pressure.[6]

Structural Determination Techniques

Single-Crystal and Powder X-ray Diffraction (XRD): XRD is the principal method for determining the crystal structure of the different **ammonia** phases.

- Methodology: A monochromatic X-ray beam is directed onto the ammonia sample within the DAC. The diffracted X-rays are collected on a detector, producing a pattern of spots (for single crystals) or rings (for powder samples). The positions and intensities of these diffraction features are used to determine the unit cell parameters and space group of the crystal structure.[5][6]
- Challenges: Obtaining high-quality powder diffraction patterns can be difficult due to the tendency of **ammonia** to form a few large crystallites. Single-crystal XRD, while more challenging to perform, provides more precise structural information.[6]

Neutron Diffraction: Neutron diffraction is particularly valuable for locating the positions of hydrogen (or deuterium) atoms, which are difficult to detect with X-rays.

Methodology: A beam of neutrons is scattered by the ammonia sample. The resulting
diffraction pattern provides information about the crystal structure, with enhanced sensitivity
to the positions of the light hydrogen atoms.[9] Studies on deuterated ammonia (ND₃) are
common to reduce the incoherent scattering from hydrogen.[6]

Spectroscopic Techniques



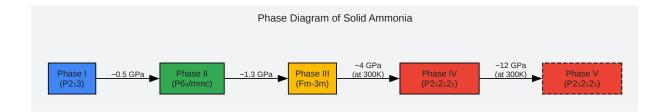
Raman Spectroscopy: This technique is used to probe the vibrational modes of the **ammonia** molecules and can detect phase transitions through changes in the Raman spectrum.

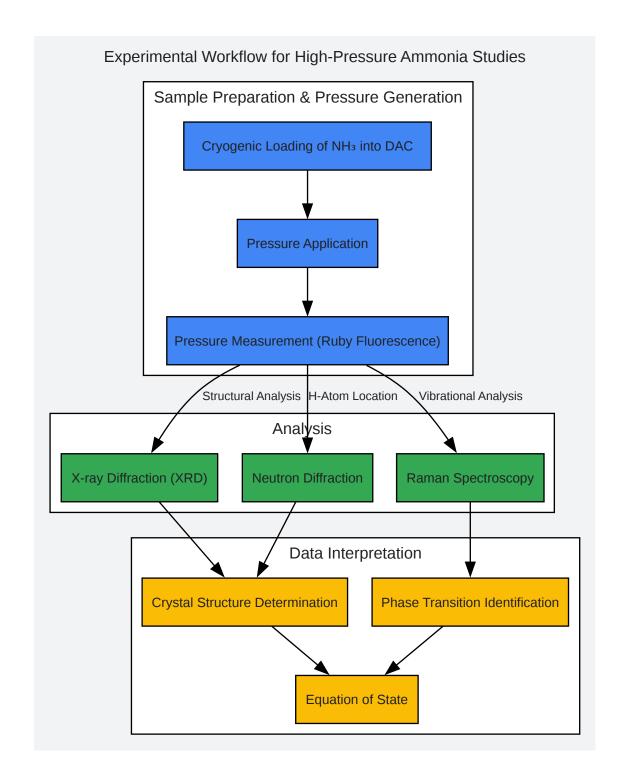
• Methodology: A laser beam is focused on the sample in the DAC. The inelastically scattered light is collected and analyzed. Changes in the number, position, and width of the Raman peaks corresponding to N-H stretching and lattice vibrations indicate a phase transition.[1]

Visualizing the Phase Diagram and Experimental Workflow

The following diagrams illustrate the relationships between the solid phases of **ammonia** and a typical experimental workflow for their investigation.









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